Azo fuchsine

Descripción general

Descripción

Azo fuchsine is a synthetic dye belonging to the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is widely used in various industries, including textiles, printing, and biological staining. Its vibrant magenta color makes it a popular choice for histological staining, particularly in the identification of connective tissues and bacteria.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Azo fuchsine is typically synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid. The resulting diazonium salt is then coupled with a suitable coupling component, such as a phenol or an aromatic amine, to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow synthesis to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations. The use of continuous flow systems allows for efficient scaling up of the production process while minimizing environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: Azo fuchsine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: The azo bond (-N=N-) in this compound can be reduced to form amines.

Substitution: this compound can undergo substitution reactions where one or more substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and biological enzymes like azoreductases are used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Aromatic amines.

Substitution: Substituted azo dyes with different functional groups.

Aplicaciones Científicas De Investigación

Histological Staining

Azo fuchsine is widely employed in histological staining techniques due to its ability to selectively bind to cellular components. This application is crucial for visualizing structures in biological tissues, including:

- Masson’s Trichrome Stain : Used to differentiate between collagen and muscle fibers.

- Van Gieson’s Method : Highlights red collagen fibers against a yellow background.

Results

The use of this compound in these staining methods provides clear visualizations of different tissue structures, aiding in the assessment of cellular damage and pathology.

Environmental Science

In environmental applications, this compound serves as a model organic pollutant for studying degradation processes. Its degradation under various conditions—such as ultrasonic irradiation and photocatalysis—has been investigated to evaluate the effectiveness of different catalysts.

Case Studies

- Ultrasonic Degradation : Research has shown that the sonocatalytic degradation of this compound can be enhanced using Co-doped and Cr-doped mixed crystal titanium dioxide powders, demonstrating significant efficiency improvements in pollutant removal .

- Photocatalytic Studies : Various studies have explored the use of titanium dioxide as a photocatalyst under visible light conditions, revealing that doping with elements like iron can shift absorption towards the visible spectrum, enhancing degradation rates .

Polymer Science

This compound is incorporated into polymers to create colored materials with desirable properties for various technical applications. This incorporation results in polymers that are used across multiple industries, including:

- Medicine : For drug delivery systems.

- Painting : As pigments.

- Analytical Chemistry : In colorimetric assays.

Outcomes

The incorporation of this compound into polymers results in colored products that maintain stability and functionality, making them suitable for diverse applications.

Biochemical Assays

Due to its anionic nature, this compound effectively stains nuclei and cytoplasm, facilitating various biochemical assays. Its interactions with enzymes can also provide insights into biochemical pathways and cellular processes.

Mecanismo De Acción

The primary mechanism of action of azo fuchsine involves its ability to bind to specific biological structures, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. This binding results in the staining of the target structures, allowing for their visualization under a microscope. The azo bond (-N=N-) in this compound is also susceptible to reduction by azoreductases, leading to the formation of aromatic amines .

Comparación Con Compuestos Similares

Basic Fuchsin: Another magenta dye used in biological staining, particularly in the Gram staining procedure.

Methyl Red: An azo dye used as a pH indicator.

Congo Red: An azo dye used in histology for staining amyloid deposits.

Uniqueness of Azo Fuchsine: this compound is unique due to its specific staining properties, making it particularly useful in histological applications. Its ability to bind to connective tissues and bacteria with high specificity sets it apart from other similar dyes .

Actividad Biológica

Azo fuchsine, a synthetic dye belonging to the azo compound family, is widely recognized for its vibrant color and utility in various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medical and industrial fields, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by its azo (-N=N-) functional group, which is crucial for its biological activity. The compound's structure allows it to interact with various biological molecules, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding.

The primary mechanisms through which this compound exhibits biological activity include:

- Staining Mechanism : this compound binds to specific biological structures, facilitating visualization in histological studies. This property is utilized in diagnostic procedures to stain tissues and microorganisms.

- Reduction : The azo bond can be reduced by azoreductases, leading to the formation of aromatic amines, which may possess different biological activities compared to the parent compound .

- Drug Carrier Potential : Azo compounds can act as prodrugs, converting to active forms through enzymatic processes, thus enhancing drug delivery systems .

Applications in Biological Research

This compound is employed in various fields due to its staining properties and biological activities:

- Histology : It is extensively used for staining tissues in histopathological examinations. Its ability to bind selectively to certain cellular components makes it invaluable for identifying cell types and structures.

- Microbiology : this compound serves as a vital tool for differentiating bacterial species through specific staining techniques.

- Biomedical Research : The compound has been studied for its potential anticancer properties. Research indicates that this compound derivatives may exhibit cytotoxic effects against cancer cell lines, contributing to ongoing cancer treatment research .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound and its derivatives:

- Antimicrobial Activity :

- Anticancer Properties :

- Histological Applications :

Comparative Analysis with Similar Compounds

| Compound | Application | Unique Features |

|---|---|---|

| This compound | Histological staining | High specificity for connective tissues |

| Basic Fuchsin | Gram staining | Commonly used but less specific |

| Congo Red | Staining amyloid deposits | Distinct application in amyloidosis |

Propiedades

IUPAC Name |

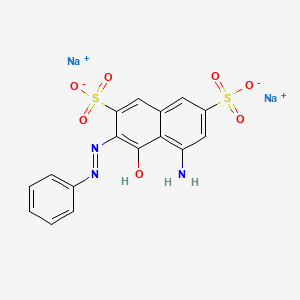

disodium;5-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O7S2.2Na/c17-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)19-18-10-4-2-1-3-5-10;;/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJVOKWHGUAUHK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044562 | |

| Record name | D&C Red No. 33 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3567-66-6 | |

| Record name | D & C Red No. 33 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D&C Red No. 33 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-amino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C RED NO. 33 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DBA0SBB0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of Azo Fuchsine in the provided research papers?

A1: this compound is primarily used as a model organic pollutant in the research papers. Its degradation under various conditions, such as ultrasonic irradiation [], visible light photocatalysis [], and microwave-induced catalytic degradation [], is studied to evaluate the effectiveness of different catalysts and treatment methods.

Q2: What catalyst systems have been investigated for the degradation of this compound?

A2: Several catalyst systems have been explored, including:

- Transition crystal nanometer Titanium Dioxide (TiO2) sonocatalyst []

- Iron (Fe) doped mixed crystal TiO2 photocatalyst []

- Spinel-Nickel Ferrite (NiFe2O4)/natural mineral composites (sepiolite, diatomite, and kaolinite) []

- Erbium (Er):Yttrium Aluminum Garnet (Y3Al5O12)/TiO2 composite films []

- Erbium (Er):Y3Al5O12/TiO2-Zinc Oxide (ZnO) composite []

Q3: Why is there a focus on using visible light for this compound degradation?

A3: TiO2, a widely studied photocatalyst, primarily absorbs ultraviolet (UV) light, which makes up a small portion of sunlight. To enhance the utilization of solar energy, researchers are investigating ways to activate TiO2 with visible light. Doping TiO2 with elements like Iron (Fe) [] or combining it with upconversion luminescence agents like Erbium-doped Yttrium Aluminum Garnet (Er:Y3Al5O12) [, ] aims to shift its light absorption towards the visible spectrum, allowing for more efficient use of sunlight in photocatalytic degradation processes.

Q4: How does the crystal structure of TiO2 affect the degradation of this compound?

A4: Research indicates that the crystal structure of TiO2 significantly impacts its catalytic activity. For instance, the sonocatalytic activity of transition crystal TiO2, containing both rutile and anatase phases, was found to be higher than that of pure rutile or anatase TiO2 for degrading this compound under ultrasonic irradiation. [] This difference highlights the importance of phase composition in optimizing catalytic performance.

Q5: What factors influence the degradation rate of this compound in these studies?

A5: Several factors have been identified to influence the degradation efficiency, including:

- Catalyst type and composition: Different catalysts exhibit varying activities [, , , , ].

- Irradiation type and intensity: Ultrasonic irradiation [], visible light [, ], and microwave irradiation [] have been studied, each with varying effectiveness.

- pH of the solution: The acidity of the solution can affect catalyst performance and degradation pathways. []

- Initial concentration of this compound: Degradation rates can change depending on the initial pollutant concentration. []

- Temperature: Reaction temperature influences the rate of degradation. []

Q6: What analytical techniques are commonly employed to monitor this compound degradation?

A6: Researchers primarily use UV-Vis spectrophotometry to monitor the degradation of this compound. [, , , ] This technique allows for the quantification of this compound concentration over time by measuring the absorbance of the solution at specific wavelengths.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.